Enhanced Lipophilicity (LogP) vs. Unsubstituted Analog
The 7-chloro substitution increases lipophilicity relative to the unsubstituted 2,2-dimethyl-2,3-dihydrobenzofuran scaffold. This difference can significantly influence membrane permeability and target engagement in biological systems .
| Evidence Dimension | Calculated LogP (XLogP3) |
|---|---|
| Target Compound Data | 3.1 |
| Comparator Or Baseline | 2.4 (for 2,2-dimethyl-2,3-dihydrobenzofuran, CAS 6337-33-3) [1] |
| Quantified Difference | ΔLogP = +0.7 |
| Conditions | Computational prediction (XLogP3) |
Why This Matters
Higher lipophilicity can translate to improved cell membrane permeability in cell-based assays and altered pharmacokinetic profiles, making the chloro analog a more suitable candidate for certain drug discovery programs.
- [1] BOC Sciences. (n.d.). 2,2-Dimethyl-2,3-dihydrobenzofuran - CAS 6337-33-3. Retrieved from https://buildingblock.bocsci.com View Source
